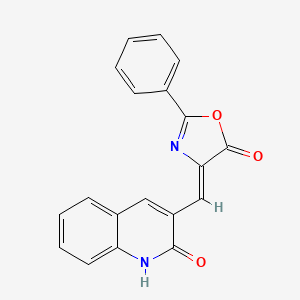
(Z)-4-((2-hydroxyquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of hydroxyquinoline, which is a heterocyclic compound with a structure similar to quinoline . It’s likely that this compound has similar properties to other hydroxyquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectral techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve reacting the ligand and metal chloride of Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), in ethanol to get a series of mononuclear complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques, including CHN analysis, conductivity measurements, magnetic susceptibility, IR, NMR, ESR, UV-Vis, and X-ray Powder diffraction studies .
Applications De Recherche Scientifique
Antimicrobial Activity
(Z)-L1: and its metal complexes have been investigated for their antimicrobial properties. These complexes, including Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II), and Hg(II), were synthesized and characterized using various spectral techniques . The ligand itself shows low activity, but the metal complexes exhibit moderate to good antimicrobial effects. Researchers have explored their potential as novel antimicrobial agents.
Coordination Chemistry and Metal Complexes
The synthesis and characterization of metal complexes involving (Z)-L1 have attracted attention. These complexes, formed by reacting the ligand with metal chlorides, exhibit octahedral geometry. Spectroscopic techniques such as IR, NMR, ESR, UV-Vis, and X-ray powder diffraction have been employed to study these complexes . Understanding their coordination behavior and structural features is crucial for applications in catalysis, materials science, and bioinorganic chemistry.
Orientations Futures
Propriétés
IUPAC Name |
(4Z)-4-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-17-14(10-13-8-4-5-9-15(13)20-17)11-16-19(23)24-18(21-16)12-6-2-1-3-7-12/h1-11H,(H,20,22)/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZKHOCJQBRAAW-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4NC3=O)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4NC3=O)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5516046 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

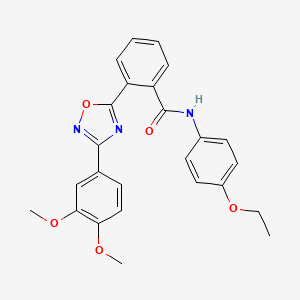

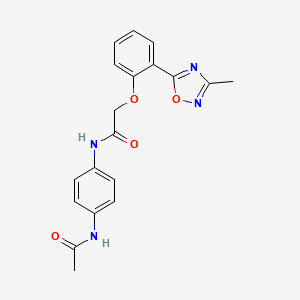

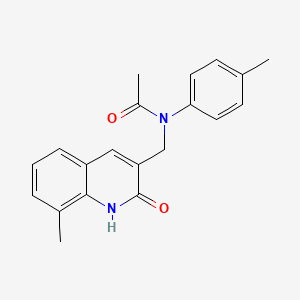
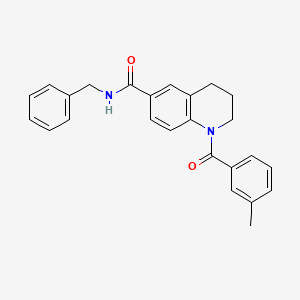
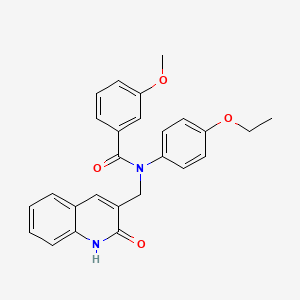
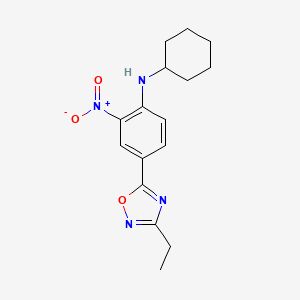

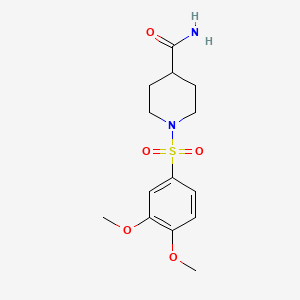
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7711096.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)